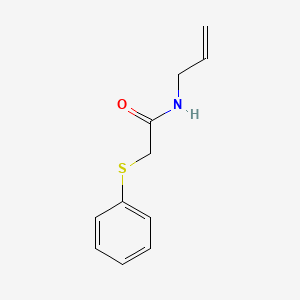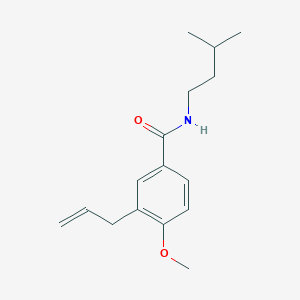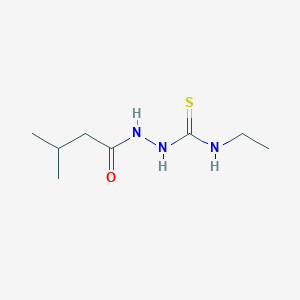![molecular formula C17H17FN2O3 B4766363 N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4766363.png)
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide
説明
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide, also known as FOPMA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. FOPMA is a potent inhibitor of a specific protein called fatty acid-binding protein 4 (FABP4), which is involved in the regulation of lipid metabolism and inflammation.
作用機序
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide is a competitive inhibitor of FABP4, which binds to the fatty acids and transports them to various cellular compartments. Inhibition of FABP4 by N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide disrupts the normal lipid metabolism and reduces the inflammation in various tissues. N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has been shown to have several biochemical and physiological effects in animal models of various diseases. Inhibition of FABP4 by N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has been shown to reduce the levels of free fatty acids, triglycerides, and cholesterol in the blood. N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has also been shown to improve glucose tolerance, insulin sensitivity, and lipid profile in animal models of diabetes and obesity. Moreover, N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has been shown to reduce atherosclerotic plaque formation and inflammation in animal models of atherosclerosis. N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has also been shown to inhibit the growth and metastasis of cancer cells by targeting FABP4.
実験室実験の利点と制限
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity towards FABP4, its well-defined mechanism of action, and its availability in sufficient quantities for in vitro and in vivo studies. However, N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide also has some limitations, including its low solubility in water and its potential toxicity at high doses. Moreover, the pharmacokinetic and pharmacodynamic properties of N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide need to be further optimized for its potential therapeutic applications in humans.
将来の方向性
There are several future directions for the research on N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide. First, the potential therapeutic applications of N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide in various diseases need to be further explored in preclinical and clinical studies. Second, the pharmacokinetic and pharmacodynamic properties of N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide need to be optimized for its potential therapeutic applications in humans. Third, the safety and toxicity of N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide need to be further evaluated in animal models and clinical trials. Fourth, the structure-activity relationship of N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide needs to be further studied to improve its potency and selectivity towards FABP4. Fifth, the potential interactions of N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide with other drugs and compounds need to be further investigated. Finally, the potential use of N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide as a tool compound for studying the role of FABP4 in various biological processes needs to be explored.
Conclusion:
In conclusion, N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide inhibits FABP4, a protein involved in the regulation of lipid metabolism and inflammation. Inhibition of FABP4 by N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has several biochemical and physiological effects in animal models of various diseases. N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity towards FABP4. However, N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide also has some limitations, including its low solubility in water and its potential toxicity at high doses. There are several future directions for the research on N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide, including its potential therapeutic applications, pharmacokinetic and pharmacodynamic optimization, safety and toxicity evaluation, structure-activity relationship studies, potential interactions with other drugs and compounds, and its use as a tool compound for studying the role of FABP4 in various biological processes.
科学的研究の応用
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, atherosclerosis, and cancer. FABP4, the target protein of N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide, is known to play a crucial role in the regulation of lipid metabolism and inflammation. Inhibition of FABP4 by N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid profile in animal models of diabetes and obesity. N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has also been shown to reduce atherosclerotic plaque formation and inflammation in animal models of atherosclerosis. Moreover, N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has been shown to inhibit the growth and metastasis of cancer cells by targeting FABP4.
特性
IUPAC Name |
N-[3-(2-fluoroanilino)-3-oxopropyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-23-13-6-4-5-12(11-13)17(22)19-10-9-16(21)20-15-8-3-2-7-14(15)18/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRUJUPNIRPIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4766291.png)
![3,5-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4766299.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4766301.png)


![N-(4-acetylphenyl)-2-{3-[(3-fluorobenzyl)thio]propanoyl}hydrazinecarbothioamide](/img/structure/B4766339.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B4766345.png)
![N-(2-furylmethyl)-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B4766347.png)
![5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4766355.png)
![1-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B4766365.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B4766370.png)
![2-({4-allyl-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4766372.png)
![N-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}methanesulfonamide](/img/structure/B4766380.png)